1-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-methyl-1H-pyrazol-3-yl}sulfonyl)-4-(2-fluorophenyl)piperazine
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Description
1-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-methyl-1H-pyrazol-3-yl}sulfonyl)-4-(2-fluorophenyl)piperazine is a useful research compound. Its molecular formula is C20H23FN6O3S and its molecular weight is 446.5. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are protein kinases, which play a crucial role in cell proliferation, differentiation, migration, metabolism, and apoptosis . Dysregulation of protein kinases occurs in a variety of diseases, including cancer .
Mode of Action
The compound interacts with its targets, the protein kinases, by inhibiting their activity . This inhibition blocks the overexpression of protein kinases in tumor cells, making these inhibitors a promising approach for the treatment of cancer .
Biochemical Pathways
The compound affects various biochemical pathways related to cell proliferation and survival. By inhibiting protein kinases, it disrupts the signaling pathways that regulate cell growth and division . This disruption can lead to the death of cancer cells, thereby exerting its anticancer effects .
Pharmacokinetics
Its bioavailability is likely influenced by factors such as its chemical structure, solubility, and stability .
Result of Action
The compound exhibits cytotoxic activity, with IC50 values ranging from 5.00 to 32.52 μM . This indicates that it is effective at inhibiting the growth of cancer cells at these concentrations .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other molecules or drugs, and the specific characteristics of the cancer cells themselves .
Properties
IUPAC Name |
(3,5-dimethylpyrazol-1-yl)-[3-[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl-1-methylpyrazol-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN6O3S/c1-14-12-15(2)27(22-14)20(28)16-13-24(3)23-19(16)31(29,30)26-10-8-25(9-11-26)18-7-5-4-6-17(18)21/h4-7,12-13H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFNNXJUWOBRXCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=CN(N=C2S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4F)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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